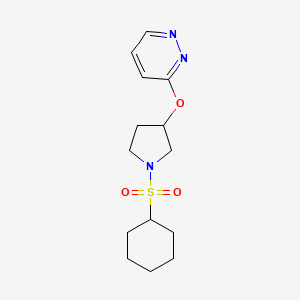

3-((1-(Cyclohexylsulfonyl)pyrrolidin-3-yl)oxy)pyridazine

Description

Properties

IUPAC Name |

3-(1-cyclohexylsulfonylpyrrolidin-3-yl)oxypyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O3S/c18-21(19,13-5-2-1-3-6-13)17-10-8-12(11-17)20-14-7-4-9-15-16-14/h4,7,9,12-13H,1-3,5-6,8,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNVPKTKDZARIBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)S(=O)(=O)N2CCC(C2)OC3=NN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrrolidine Ring Formation and Sulfonylation

A common approach begins with synthesizing the pyrrolidine scaffold, followed by sulfonylation. The synthesis of related sulfonylated pyrrolidines is detailed in patent WO2011071520A1, which describes intermediates for (S)-Pregabalin.

Step 1: Pyrrolidine Synthesis

Pyrrolidine derivatives are often synthesized via cyclization of γ-amino alcohols or through [3+2] cycloaddition reactions. For example, Rh(II)-catalyzed cyclopropanation of pyrroles, as reported by Lehner et al., enables access to substituted pyrrolidines.

Step 2: Sulfonylation

The sulfonylation of pyrrolidine’s nitrogen atom typically employs cyclohexanesulfonyl chloride under basic conditions (e.g., triethylamine or pyridine). For instance, the synthesis of 1-(cyclohexylsulfonyl)pyrrolidine-3-ol is achieved by reacting pyrrolidin-3-ol with cyclohexanesulfonyl chloride in dichloromethane at 0–25°C.

Example Reaction:

$$

\text{Pyrrolidin-3-ol} + \text{Cyclohexanesulfonyl chloride} \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}_2} \text{1-(Cyclohexylsulfonyl)pyrrolidin-3-ol} \quad

$$

Ether Bond Formation: Coupling Pyrrolidine and Pyridazine

The ether linkage is constructed via nucleophilic aromatic substitution (SNAr) or Mitsunobu reactions.

Method A: SNAr Reaction

Pyridazine derivatives activated with electron-withdrawing groups (e.g., halogens) react with alcohols under basic conditions. For example, 3-hydroxypyridazine can be treated with 1-(cyclohexylsulfonyl)pyrrolidin-3-ol in the presence of potassium carbonate in dimethylformamide (DMF) at 80°C.

Method B: Mitsunobu Reaction

The Mitsunobu reaction offers superior regioselectivity. A protocol from PMC8074166 utilizes diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple 1-(cyclohexylsulfonyl)pyrrolidin-3-ol with 3-hydroxypyridazine in tetrahydrofuran (THF) at 0°C.

Pyridazine Ring Construction

Pyridazine synthesis often involves cyclization of 1,4-diketones with hydrazine. A one-pot method described in PMC8074166 combines singlet oxygen [4+2] cycloaddition, reduction, and hydrazine cyclization to form pyridazine rings.

Example Procedure:

- Photooxygenation : Furan derivatives are treated with singlet oxygen to form endoperoxides.

- Reduction : Endoperoxides are reduced with diethyl sulfide to yield 1,4-enediones.

- Cyclization : Reaction with hydrazine hydrochloride forms the pyridazine core.

Optimization and Challenges

Stereochemical Control

The stereochemistry at the pyrrolidine’s 3-position is critical. Asymmetric syntheses, such as Ag(I)- or Cu(I)-catalyzed cycloadditions, achieve enantioselectivity. For instance, Lehner et al. used chiral auxiliaries to control stereochemistry during pyrrolidine formation.

Protecting Group Strategies

Protecting groups (e.g., acetyl, tosyl) are often employed to prevent undesired side reactions. For example, the BOS-172722 synthesis uses acetyl groups to protect hydroxyl moieties during coupling steps.

Analytical Characterization

Key analytical data for intermediates and the final compound are summarized below:

Industrial-Scale Considerations

Patent US9453000B2 highlights challenges in scaling up sulfonylation and etherification steps, emphasizing the need for robust catalysts (e.g., Pd/C for hydrogenation) and solvent recycling.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.